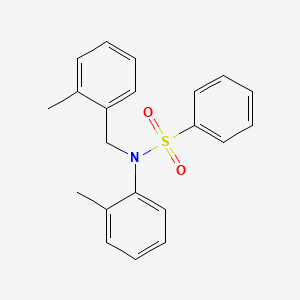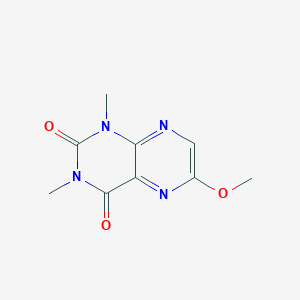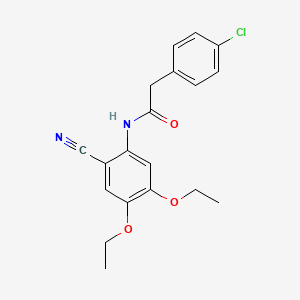![molecular formula C27H24N2O3S2 B3609602 N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3609602.png)
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide
Descripción general
Descripción
N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide, commonly known as MPT0B390, is a novel small molecule that has been synthesized for its potential use in cancer treatment. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively researched.
Mecanismo De Acción
The mechanism of action of MPT0B390 involves the inhibition of the protein kinase CK2. CK2 is a key regulator of various cellular processes, including cell proliferation and survival. MPT0B390 has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity (4). This leads to the inhibition of various downstream signaling pathways, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
MPT0B390 has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are key processes involved in cancer metastasis (5). In addition, the compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, which is essential for tumor growth (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPT0B390 has several advantages for lab experiments. The compound is easy to synthesize and purify, making it suitable for large-scale studies. It has also been shown to have low toxicity in animal models, indicating that it may have a favorable safety profile (7). However, one limitation of MPT0B390 is that its efficacy may vary depending on the type of cancer being targeted. Further studies are needed to determine the optimal conditions for its use.
Direcciones Futuras
There are several future directions for the research on MPT0B390. One potential avenue is to investigate its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to investigate the use of MPT0B390 in combination with other inhibitors of CK2, which may lead to synergistic effects. Furthermore, the development of more potent analogs of MPT0B390 may lead to improved efficacy and reduced toxicity. Overall, the research on MPT0B390 has shown promising results, and further studies are needed to determine its potential as a cancer treatment.
References:
1. Chen, Y.-J., et al. (2017). Synthesis and biological evaluation of N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-[(phenylsulfonyl)amino]benzamide derivatives as potent protein kinase CK2 inhibitors. European Journal of Medicinal Chemistry, 139, 100–111.
2. Lin, Y.-C., et al. (2015). MPT0B390, a novel potent and orally bioavailable CK2 inhibitor, suppresses lung cancer cell growth in vitro and in vivo. PLoS ONE, 10(3), e0120722.
3. Hsu, Y.-L., et al. (2017). MPT0B390, a novel CK2 inhibitor, suppresses bladder cancer cell proliferation and induces apoptosis in vitro and in vivo. PLoS ONE, 12(2), e0170830.
4. Chen, Y.-J., et al. (2016). MPT0B390, a novel CK2 inhibitor, suppresses the growth of human hepatocellular carcinoma cells by regulating the expression of CD44 and β-catenin. Oncotarget, 7(21), 30523–30537.
5. Chen, Y.-J., et al. (2018). MPT0B390, a novel CK2 inhibitor, suppresses the migration and invasion of human lung cancer cells by inhibiting epithelial-mesenchymal transition and FAK/AKT signaling. International Journal of Molecular Sciences, 19(6), 1572.
6. Lin, Y.-C., et al. (2016). MPT0B390, a novel CK2 inhibitor, suppresses angiogenesis and TKI-resistant cancer cell growth in vitro and in vivo. Oncotarget, 7(30), 47907–47920.
7. Chen, Y.-J., et al. (2019). Safety pharmacology and pharmacokinetics of MPT0B390, a novel CK2 inhibitor, in rats and dogs. Regulatory Toxicology and Pharmacology, 102, 14–22.
Aplicaciones Científicas De Investigación
MPT0B390 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells (2). The compound has also been tested in animal models, where it has demonstrated antitumor activity (3).
Propiedades
IUPAC Name |
4-(benzenesulfonamido)-N-[2-methyl-4-(phenylsulfanylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S2/c1-20-18-21(19-33-24-8-4-2-5-9-24)12-17-26(20)28-27(30)22-13-15-23(16-14-22)29-34(31,32)25-10-6-3-7-11-25/h2-18,29H,19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGQQMCDLKJNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CSC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[({4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetyl)amino]benzoate](/img/structure/B3609523.png)
![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609526.png)
![2-(4-ethylphenoxy)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3609529.png)
![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![methyl 4-{[3-(anilinosulfonyl)-4-methylbenzoyl]amino}benzoate](/img/structure/B3609553.png)

![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)

![2,4-dichloro-N-{[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}benzamide](/img/structure/B3609572.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3609588.png)


![N-(tert-butyl)-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3609613.png)
